An In-depth Technical Guide to the Chemical Properties and Applications of N-(8-Bromooctyl)phthalimide
An In-depth Technical Guide to the Chemical Properties and Applications of N-(8-Bromooctyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(8-Bromooctyl)phthalimide, a versatile bifunctional molecule increasingly relevant in the field of drug discovery and development. Its unique structure, combining a reactive alkyl bromide with a phthalimide group, makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of targeted protein degradation.
Core Chemical and Physical Properties
N-(8-Bromooctyl)phthalimide is a solid, crystalline compound at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental design and chemical synthesis.
| Property | Value | Reference |
| CAS Number | 17702-83-9 | [NIST] |
| Molecular Formula | C₁₆H₂₀BrNO₂ | [NIST] |
| Molecular Weight | 338.24 g/mol | [NIST] |
| Melting Point | 49-56 °C | [ChemicalBook] |
| Boiling Point (Predicted) | 429.7 ± 28.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [ChemicalBook] |
| Appearance | White to beige or light brown crystalline powder | [Various Suppliers] |
Synthesis and Characterization
The synthesis of N-(8-Bromooctyl)phthalimide is typically achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method offers a robust and high-yielding route to the desired product.
Experimental Protocol: Synthesis of N-(8-Bromooctyl)phthalimide
This protocol is adapted from the general procedure for the synthesis of N-alkylphthalimides.
Materials:
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Potassium phthalimide
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1,8-Dibromooctane
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
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Add 1,8-dibromooctane (a suitable excess, e.g., 3.0 equivalents) to the stirred solution.
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Heat the reaction mixture to a temperature of 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing a large volume of deionized water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining DMF and unreacted potassium phthalimide.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(8-Bromooctyl)phthalimide.
Spectroscopic Characterization
The identity and purity of N-(8-Bromooctyl)phthalimide are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of N-(8-Bromooctyl)phthalimide will exhibit characteristic absorption bands for the phthalimide group and the alkyl chain. Key expected peaks include:
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~1770 and ~1715 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the imide group.
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~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the octyl chain.
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~1395 cm⁻¹: C-N stretching vibration.
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~720 cm⁻¹: C-Br stretching vibration.
The actual IR spectrum can be accessed from the NIST Chemistry WebBook for CAS number 17702-83-9.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring (in the range of δ 7.7-7.9 ppm) and the aliphatic protons of the octyl chain. The methylene group attached to the nitrogen will appear as a triplet around δ 3.6-3.7 ppm, and the methylene group attached to the bromine will be a triplet around δ 3.4 ppm. The remaining methylene groups will appear as multiplets in the upfield region (δ 1.2-1.9 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the phthalimide group around δ 168 ppm, aromatic carbons between δ 123-134 ppm, and the aliphatic carbons of the octyl chain in the range of δ 26-38 ppm.
Mass Spectrometry (MS): The mass spectrum of N-(8-Bromooctyl)phthalimide will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) will be observed. The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the octyl chain. The mass spectrum is also available on the NIST database.
Application in Drug Discovery: A Key Building Block for PROTACs
A significant and cutting-edge application of phthalimide derivatives, including N-(8-Bromooctyl)phthalimide, is in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.
The phthalimide moiety serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The N-(8-Bromooctyl) group provides a versatile linker with a reactive handle (the bromine atom) for conjugation to a ligand that binds to the protein of interest.
The general mechanism of action for a phthalimide-based PROTAC is as follows:
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The PROTAC molecule simultaneously binds to the target protein (Protein of Interest, POI) and the CRBN E3 ligase, forming a ternary complex.
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This proximity induces the E3 ligase to polyubiquitinate the target protein.
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The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The 8-carbon alkyl chain of N-(8-Bromooctyl)phthalimide provides a flexible spacer to allow for the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. The terminal bromide can be readily displaced by a nucleophile on the target-binding ligand, such as an amine or thiol, to form the final PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, and the octyl chain offers a common starting point for optimization.
Conclusion
N-(8-Bromooctyl)phthalimide is a valuable chemical entity with well-defined properties. Its straightforward synthesis and bifunctional nature make it an important tool for medicinal chemists and drug discovery scientists. In particular, its role as a precursor for the synthesis of PROTACs highlights its significance in the development of novel therapeutic modalities for targeting previously "undruggable" proteins. This guide provides the essential technical information required for the effective utilization of N-(8-Bromooctyl)phthalimide in a research and development setting.
